RAS Farnesylation Inhibition: 3-Fold Enhanced Activity over Parent Streptonigrin
10'-Desmethoxystreptonigrin inhibits farnesylation of RAS p21 protein with potency 3-fold greater than the parent compound streptonigrin [1]. The compound functions as a Ras farnesyltransferase inhibitor with an IC₅₀ of 21 μM . The 3-fold activity differential is a direct consequence of the 10'-methoxy group absence, which alters the compound's interaction with the farnesyltransferase target relative to the parent structure.
| Evidence Dimension | Relative inhibitory potency against RAS p21 protein farnesylation |
|---|---|
| Target Compound Data | 3-fold (relative to streptonigrin baseline) |
| Comparator Or Baseline | Streptonigrin (baseline activity, relative value = 1.0) |
| Quantified Difference | 3-fold increase in inhibitory activity |
| Conditions | Biochemical assay for inhibitors of RAS p21 protein farnesylation; screening conditions as described in primary reference |
Why This Matters
For research programs targeting RAS-driven signaling pathways, this compound provides 3-fold greater target engagement than the parent molecule at equivalent concentrations, enabling lower working concentrations or more robust signal in farnesylation inhibition assays.
- [1] Liu, W.C., et al. 10'-Desmethoxystreptonigrin, a novel analog of streptonigrin. J. Antibiot. (Tokyo). 1992 Apr;45(4):454-457. doi: 10.7164/antibiotics.45.454. PMID: 1592677. View Source
